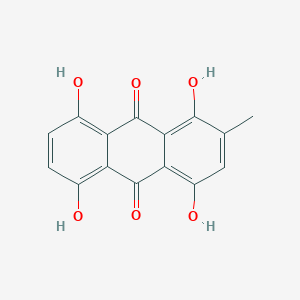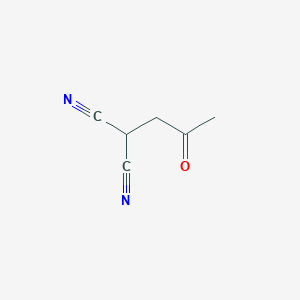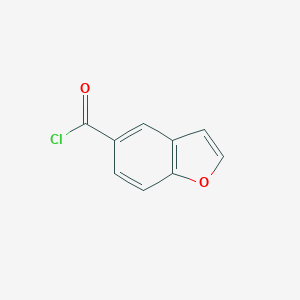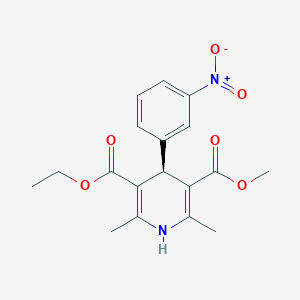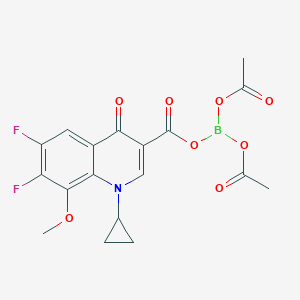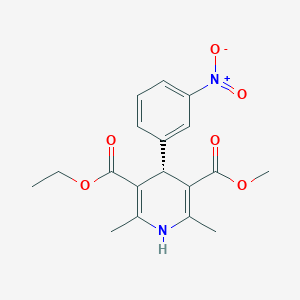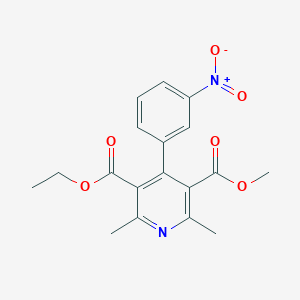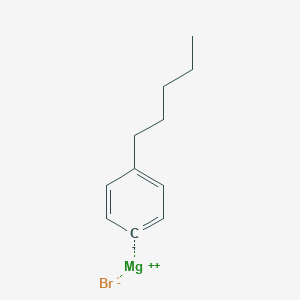
4-N-Pentylphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Pentylphenylmagnesium bromide, also known as 4-n-pentylphenyl Grignard reagent, is an organometallic compound with the molecular formula C11H15BrMg and a molecular weight of 251.45 g/mol. This compound has garnered significant attention in the scientific community due to its remarkable chemical, physical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-N-Pentylphenylmagnesium bromide can be synthesized from 4’-bromovalerophenone . The synthesis involves the reaction of 4’-bromovalerophenone with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of Grignard reagent synthesis apply. Industrial production would involve scaling up the laboratory synthesis, ensuring proper handling of reagents, and maintaining an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4-N-Pentylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Scientific Research Applications
4-N-Pentylphenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-N-Pentylphenylmagnesium bromide involves its role as a nucleophile. It reacts with electrophilic centers in various substrates, leading to the formation of new bonds. The magnesium atom in the compound coordinates with the substrate, facilitating the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- 4-Methylphenylmagnesium bromide
- 4-Ethylphenylmagnesium bromide
Comparison
4-N-Pentylphenylmagnesium bromide is unique due to its pentyl group, which imparts different steric and electronic properties compared to other phenylmagnesium bromides. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
magnesium;pentylbenzene;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHMHQMKQCKHW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
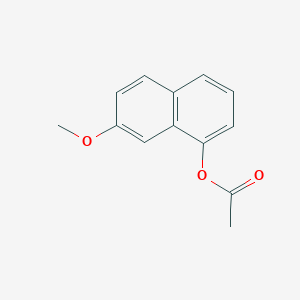
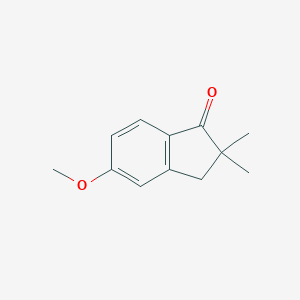
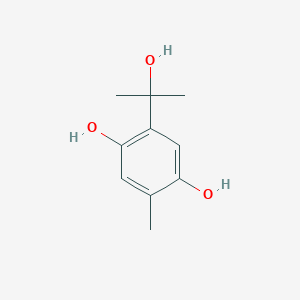
![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)


